molecular formula C12H20ClNO B3169175 N-(3-Methoxybenzyl)-1-butanamine hydrochloride CAS No. 935250-88-7

N-(3-Methoxybenzyl)-1-butanamine hydrochloride

Cat. No.: B3169175
CAS No.: 935250-88-7
M. Wt: 229.74 g/mol
InChI Key: HTLBGQKBORXPBE-UHFFFAOYSA-N
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Description

“N-(3-Methoxybenzyl)-1-butanamine hydrochloride” is a chemical compound with the CAS Number: 1048948-04-4 . It has a molecular weight of 201.7 . The compound is a solid at room temperature .


Synthesis Analysis

The synthesis of similar compounds often involves the reaction of primary or secondary amines with carbonyl compounds like aldehydes or ketones . This forms imines (with primary amines) or enamines (with secondary amines) along with water as a byproduct . These reactions are crucial in organic synthesis for building carbon-nitrogen bonds and creating various functional groups .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C10H15NO.ClH/c1-3-11-8-9-5-4-6-10 (7-9)12-2;/h4-7,11H,3,8H2,1-2H3;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Chemical Reactions Analysis

The compound may participate in various chemical reactions. For instance, the nucleophilic addition of amines involves reacting primary or secondary amines with carbonyl compounds like aldehydes or ketones . This forms imines (with primary amines) or enamines (with secondary amines) along with water as a byproduct .


Physical and Chemical Properties Analysis

“this compound” is a solid at room temperature . It has a molecular weight of 201.7 .

Scientific Research Applications

Neuroprotective Effects

N-(3-Methoxybenzyl)-1-butanamine hydrochloride has been studied for its neuroprotective effects. In a study, related compounds LY042826 and LY393615 demonstrated significant protection against ischemia-induced hippocampal damage and reduction in infarct volume following cerebral artery occlusion in animal models. This suggests potential anti-ischemic properties and neuroprotective capabilities when administered post-occlusion (Hicks, Ward, & O'Neill, 2000).

Antifungal Activity

Butenafine hydrochloride, a benzylamine derivative like N-(3-Methoxybenzyl)-1-butanamine, showed excellent efficacy against dermatophytosis in animal models. Its high concentration in animal skin and fungicidal activity after topical application point towards its effective use in treating skin fungal infections (Arika et al., 1990).

Antimicrobial Properties

Compounds structurally related to N-(3-Methoxybenzyl)-1-butanamine have displayed potential antimicrobial activity. For instance, a series of imidazole derivatives bearing a 4-methoxybenzyl group demonstrated promising antimicrobial effects in research (Maheta, Patel, & Naliapara, 2012).

Chemical Synthesis Applications

This compound and similar compounds are valuable in chemical synthesis. For example, they have been used in the synthesis of novel organic compounds like 3-spirocyclopropanated β-lactams, showcasing their utility in developing new chemical entities (Zanobini, Brandi, & Meijere, 2006).

Receptor Interaction Profiles

Research on compounds related to this compound has provided insights into their receptor interaction profiles. Studies have demonstrated that certain derivatives interact with serotonergic, adrenergic, dopaminergic, and histaminergic receptors, contributing to our understanding of their pharmacological properties (Rickli et al., 2015).

Future Directions

Benzimidazole, a moiety similar to the one in “N-(3-Methoxybenzyl)-1-butanamine hydrochloride”, has been highlighted for its diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory activities . This suggests potential future research directions for “this compound” and similar compounds.

Properties

IUPAC Name

N-[(3-methoxyphenyl)methyl]butan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO.ClH/c1-3-4-8-13-10-11-6-5-7-12(9-11)14-2;/h5-7,9,13H,3-4,8,10H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTLBGQKBORXPBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNCC1=CC(=CC=C1)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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